14-deoxy-12-hydroxyandrographolide
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Overview
Description
14-deoxy-12-hydroxyandrographolide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a furanone ring, and a decahydro-naphthalenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-deoxy-12-hydroxyandrographolide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Decahydro-naphthalenyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the decahydro-naphthalenyl structure.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Furanone Ring: The furanone ring is typically formed through intramolecular cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
14-deoxy-12-hydroxyandrographolide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halides, ethers.
Scientific Research Applications
14-deoxy-12-hydroxyandrographolide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-deoxy-12-hydroxyandrographolide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the furanone ring play crucial roles in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
14-deoxy-12-hydroxyandrographolide: Unique due to its specific structure and combination of functional groups.
Other Hydroxylated Furanones: Similar in having furanone rings and hydroxyl groups but differ in the arrangement and number of these groups.
Decahydro-naphthalenyl Derivatives: Share the decahydro-naphthalenyl moiety but differ in other functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of a decahydro-naphthalenyl moiety, multiple hydroxyl groups, and a furanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-5-16-19(2,8-6-17(23)20(16,3)11-21)14(12)10-15(22)13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNSSJNIXVKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3=CCOC3=O)O)(C)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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